Tert-butyl methyl(pyrrolidin-3-yl)carbamate
CAS No.: 172478-00-1
Cat. No.: VC20912404
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 172478-00-1 |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate |
Standard InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3 |
Standard InChI Key | XYKYUXYNQDXZTD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1 |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1 |
Tert-butyl methyl(pyrrolidin-3-yl)carbamate is a synthetic organic compound with significant relevance in organic chemistry and pharmaceutical research. It belongs to the carbamate class of compounds, which are esters or salts of carbamic acid. This compound features a tert-butyl group and a pyrrolidine ring, making it an important building block for synthesizing more complex molecules.
Stereoisomers
Tert-butyl methyl(pyrrolidin-3-yl)carbamate can exist as stereoisomers due to its chiral center on the pyrrolidine ring:
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(S)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: This stereoisomer has been identified with CAS number 169750-01-0 .
-
(R)-Tert-butyl methyl(pyrrolidin-3-yl)carbamate: Known by CAS number 392338-15-7, this form has specific physical properties such as a melting point between 30°C and 35°C .
Synthesis
The synthesis of tert-butyl methyl(pyrrolidin-3-yl)carbamate typically involves reacting tert-butanol with chloroformates in the presence of an amine base like triethylamine under anhydrous conditions to prevent hydrolysis.
textReaction: (CH₃)₃COH + ClCOOC(CH₃)₃ → (CH₃)₃COCOO(CH₃) + HCl → Product
This process forms the carbamate linkage while protecting sensitive functional groups during further chemical transformations.
Chemistry
This compound serves as a versatile intermediate in organic synthesis due to its protected amine group, allowing it to be used in various chemical reactions without unwanted side products from unprotected amino groups.
Biology and Medicine
In biological studies, it is used primarily for enzyme inhibition assays and protein interaction studies due to its ability to modulate biological pathways through interactions with enzymes or receptors .
Industry
Its applications extend into industrial settings where it is utilized for producing various chemical products that require protected amine functionalities during their synthesis processes.
Table: Comparison of Similar Compounds
Compound Name | CAS Number | Molecular Formula |
---|---|---|
(S)-tertbuty N-methyl-N-(pyrrolidin -3-YL)-Carbamatelike structures | 169750 | C10H20N2O2 |
(R)-tertbuty N-methyl-N-(pyrroldi n -3-YL)-Carbamatelike structures | 392338 | C10H20N2O2 |
These compounds share similar structural features but differ slightly based on their stereochemistry or additional substituents on the pyrrollidine ring.
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